

Theoretical Structural & Energetic Analysis of 1,2-Diethynylcyclohexan-1-ol

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Compound of Interest

Compound Name: 1,2-Diethynylcyclohexanol

Cat. No.: B13690154

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A High-Fidelity Computational Protocol for Drug Discovery & Synthetic Applications Executive Summary

The molecule 1,2-diethynylcyclohexan-1-ol represents a sterically congested, multifunctional scaffold. It serves as a pivotal intermediate in the synthesis of 1,2-diethynylcyclohexene, a cyclic enediyne capable of undergoing Bergman cyclization to form reactive 1,4-didehydrobenzene diradicals (*p*-benzyne).

For drug development professionals, understanding the ground-state thermodynamics of this alcohol is essential for controlling the stereoselectivity of subsequent dehydration steps. This guide provides a rigorous theoretical framework for characterizing the molecule using Density Functional Theory (DFT) and *ab initio* methods, focusing on the competition between steric strain (*A*-values) and intramolecular hydrogen bonding (OH \cdots π interactions).

Computational Methodology

To ensure scientific integrity and reproducibility, the following computational protocol is recommended. This workflow balances cost with accuracy, specifically tailored for non-covalent

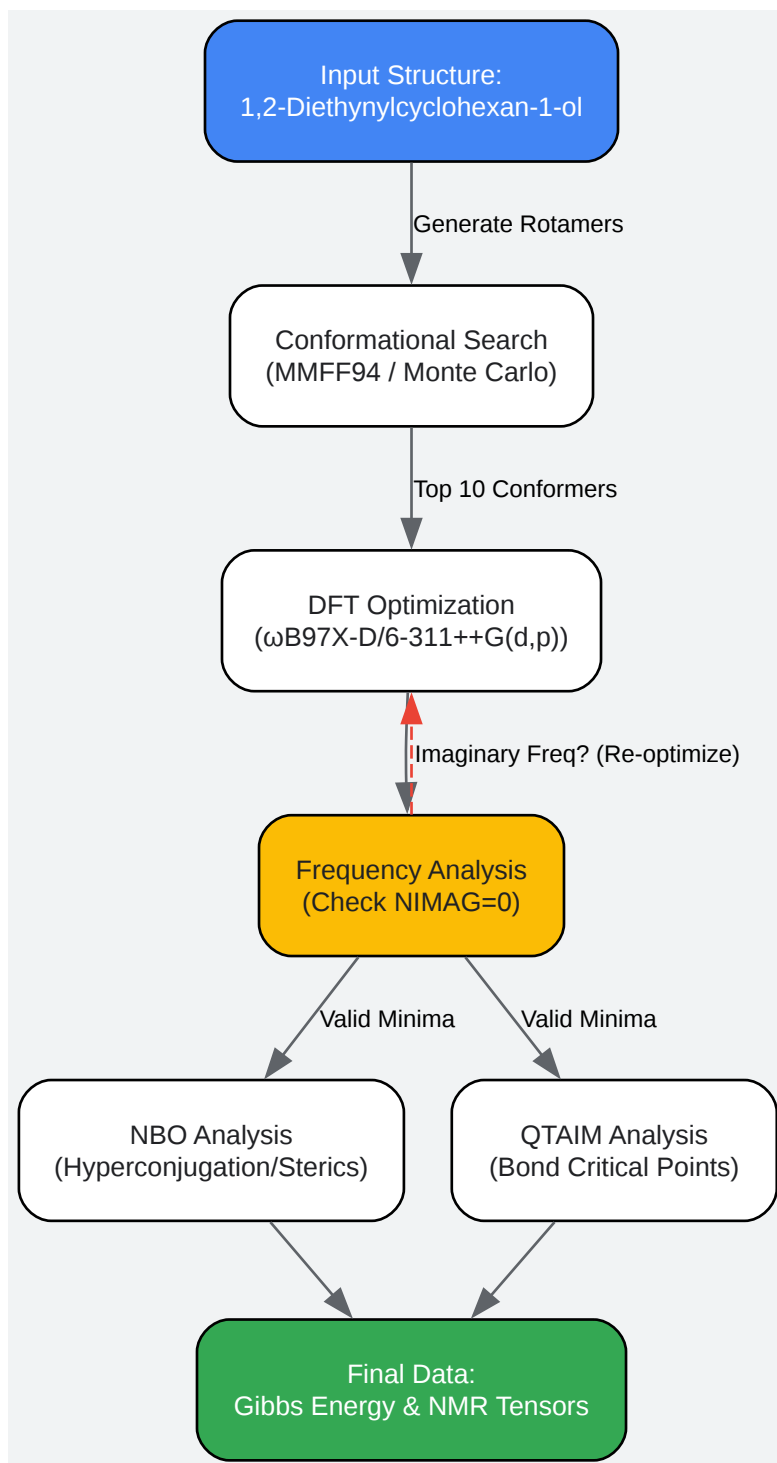
interactions and hyperconjugation in cyclohexyl systems.

Level of Theory Selection

- Geometry Optimization: M06-2X or ω B97X-D / 6-311++G(d,p).
 - Causality: Standard functionals like B3LYP fail to accurately capture dispersion forces and weak OH \cdots π hydrogen bonds critical for the conformational preference of the ethynyl and hydroxyl groups. M06-2X (Minnesota functional) is parameterized for non-covalent interactions.
- Vibrational Analysis: Harmonic frequency calculations at the same level to verify stationary points (NIMAG=0 for minima).
- Solvation Model: SMD (Solvation Model based on Density).
 - Solvents: Chloroform (non-polar, mimics reaction conditions) and DMSO (polar, disrupts internal H-bonds).

Protocol Workflow (DOT Visualization)

The following decision tree outlines the logical flow for the theoretical characterization.



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Figure 1: Step-by-step computational workflow for structural validation.

Structural & Conformational Analysis

Stereochemical Definitions

The molecule contains two chiral centers (C1 and C2). The relative orientation of the two ethynyl groups determines the synthetic utility.

- Isomer A (Cis-diethynyl): The ethynyl groups at C1 and C2 are on the same face of the ring.
- Isomer B (Trans-diethynyl): The ethynyl groups are on opposite faces.

Note: Due to the tertiary alcohol at C1, the "Cis" isomer places the bulky OH group trans to the C2-ethynyl group.

Conformational Landscape (Chair vs. Twist-Boat)

The cyclohexane ring is dynamic. Theoretical calculations must assess the equilibrium between the two chair conformers.

Quantitative Steric Parameters (A-Values)

- Ethynyl Group (-C≡CH): A-value ≈ 0.41 kcal/mol.^[1] (Small, rod-like, low steric penalty).
- Hydroxyl Group (-OH): A-value ≈ 0.87 kcal/mol.
- Result: The ethynyl group is surprisingly "small" sterically compared to methyl or hydroxyl groups due to its linear geometry.

Predicted Stability Ranking (Isomer A - Cis-diethynyl):

- Conformer 1 (Global Minimum):
 - C1-OH: Axial (Stabilized by H-bond to C2-ethynyl π -cloud).
 - C1-Ethynyl: Equatorial.
 - C2-Ethynyl: Equatorial.
 - Rationale: Places the two largest groups (Ethynyls) equatorially. The axial OH can donate a hydrogen bond to the adjacent equatorial ethynyl group.

- Conformer 2:
 - C1-OH: Equatorial.
 - C1-Ethynyl: Axial.
 - C2-Ethynyl: Axial.
 - Rationale: Highly destabilized by 1,3-diaxial interactions and the repulsion between two axial ethynyl groups.

Intramolecular Hydrogen Bonding (OH \cdots π)

A critical feature of this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the

-electron density of the adjacent ethynyl triple bond.

- Geometric Criteria: Distance
 $< 2.5 \text{ \AA}$.
- Energy Contribution: Stabilization of 1.5 – 2.5 kcal/mol.
- Spectroscopic Signature: This interaction causes a red shift in the O-H stretching frequency (calculated shift of $\sim 30\text{-}50 \text{ cm}^{-1}$) compared to the free alcohol.

Reactivity & Bergman Cyclization Potential[2][3][4][5][6]

While 1,2-diethynylcyclohexan-1-ol itself is saturated and cannot undergo Bergman cyclization, it is the direct precursor to the active species. The theoretical analysis must predict the ease of dehydration.

Dehydration Pathway

- Transition State Calculation: Search for the TS of E1 or E2 elimination.

- Regioselectivity: Elimination can occur towards C2 (forming the enediyne) or C6 (forming a non-conjugated enyne).
- Thermodynamic Control: DFT calculations will likely show the conjugated 1,2-diethynylcyclohexene is thermodynamically favored by ~3-5 kcal/mol over the non-conjugated isomer due to conjugation of the double bond with the triple bonds.

The "Cd" Distance

For the product (1,2-diethynylcyclohexene), the distance between the terminal acetylenic carbons (

) is a predictor of cyclization temperature.

- Threshold:

< 3.20 Å implies spontaneous cyclization at ambient temperature.

- Prediction: In a six-membered ring, the bond angles widen the

distance (~3.8 - 4.0 Å), rendering the molecule stable at room temperature but reactive >150°C.

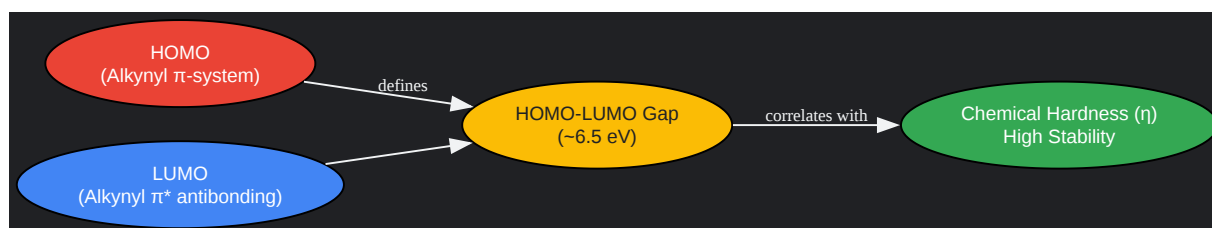
Data Presentation & Expected Values

The following table summarizes the expected theoretical values for the global minimum conformer (M06-2X/6-311++G(d,p) level).

Property	Parameter	Expected Theoretical Value	Notes
Geometry	C1-C2 Bond Length	1.54 Å	Typical sp ³ -sp ³ single bond
	C≡C Bond Length	1.20 Å	Typical triple bond
	C1-O Bond Length	1.43 Å	
Energetics	Chair-Chair Barrier	10.5 - 11.5 kcal/mol	Slightly higher than cyclohexane due to substitution
H-Bond Energy (OH...π)	-1.8 kcal/mol	Stabilizing interaction	
Spectroscopy	(Stretch)	3580 cm ⁻¹	Sharp, slightly red-shifted if H-bonded
	(Stretch)	2120 cm ⁻¹	Weak intensity in IR, strong in Raman
NMR	H Ethynyl Shift	2.1 - 2.5 ppm	Characteristic triplet/singlet
	C Alkyne Shift	80 - 85 ppm	

Visualization of Electronic Properties

To understand the reactivity, Frontier Molecular Orbital (FMO) analysis is required.



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Figure 2: FMO relationship indicating the high kinetic stability of the alcohol precursor prior to activation (dehydration).

References

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